Foreword: Establishing Analytical Trust in Pharmaceutical Intermediates
Foreword: Establishing Analytical Trust in Pharmaceutical Intermediates
An In-depth Technical Guide to the Structural Analysis of (4-Bromo-2-chlorophenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. The structural integrity of each building block is not a matter of academic curiosity but a cornerstone of drug safety and efficacy. (4-Bromo-2-chlorophenyl)methanol, a versatile substituted benzyl alcohol, is a frequent player in the synthesis of complex therapeutic agents. Its specific substitution pattern—a bromine at position 4 and a chlorine at position 2—offers a distinct chemical handle for molecular elaboration. However, this same specificity demands an unambiguous and robust analytical confirmation. Isomers can exhibit vastly different reactivities and lead to unwanted side products, making definitive structural elucidation a critical quality attribute.
This guide is structured to mirror a logical, field-proven analytical workflow. We begin with foundational identity and purity checks and progress to sophisticated spectroscopic techniques that, when used in concert, provide an irrefutable structural portrait. Each step is presented not merely as a protocol but as a component of a self-validating analytical system, explaining the causality behind methodological choices to build a complete and trustworthy data package.
Part 1: Foundational Identity and Purity Assessment
Before delving into complex structural details, the foundational identity and purity of the material must be confirmed. This initial phase serves as a crucial gatekeeper in the analytical process.
Physicochemical Characterization
The first point of verification involves matching the bulk properties of the substance to established reference values. These parameters provide a rapid, albeit low-resolution, confirmation of identity.
Table 1: Key Physicochemical Properties of (4-Bromo-2-chlorophenyl)methanol
| Property | Expected Value | Authoritative Source |
| Molecular Formula | C₇H₆BrClO | PubChem[1], Guidechem[2] |
| Molecular Weight | 221.48 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 219.92906 Da | PubChem[1] |
| Appearance | White to off-white solid | Varies by commercial supplier |
| CAS Number | 185315-48-4 | Sigma-Aldrich, Guidechem[2] |
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For (4-Bromo-2-chlorophenyl)methanol, a reverse-phase method is optimal.
Expertise & Rationale: The use of a C18 stationary phase is dictated by the moderate polarity of the analyte. The phenyl ring and halogens provide hydrophobicity, while the hydroxyl group imparts polarity, making it well-suited for retention on a non-polar C18 column. A mobile phase of methanol and water provides the necessary polarity range to elute the compound with a good peak shape and within a reasonable timeframe. UV detection is highly effective due to the strong absorbance of the aromatic ring.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
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System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with the mobile phase.
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Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (75:25, v/v). Degas thoroughly using sonication or vacuum filtration.
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Sample Preparation: Prepare a stock solution of the (4-Bromo-2-chlorophenyl)methanol sample in the mobile phase at a concentration of approximately 1.0 mg/mL. Create a working solution by diluting this to 0.1 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection Wavelength: 220 nm (captures the primary electronic transitions of the substituted benzene ring)
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Data Analysis: Inject the sample. Purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. The system suitability should be verified by ensuring adequate theoretical plates and a low tailing factor for the main peak.
Diagram 1: HPLC Purity Workflow
Caption: A streamlined workflow for determining the purity of (4-Bromo-2-chlorophenyl)methanol via HPLC.
Part 2: Unambiguous Structural Elucidation
With purity established, the focus shifts to techniques that probe the molecular structure at an atomic level.
Molecular Weight and Isotopic Pattern Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, serving as a definitive confirmation of its elemental composition. For halogenated compounds, MS offers a unique and powerful validation through the natural isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
Trustworthiness through Isotopic Signature: The presence of one bromine and one chlorine atom creates a highly characteristic "M, M+2, M+4" isotopic cluster. The relative intensities of these peaks are predictable and serve as a high-confidence fingerprint. Any deviation from this pattern would immediately cast doubt on the structure. Electrospray ionization in positive mode (ESI+) is a soft ionization technique that is ideal for observing the protonated molecular ion, [M+H]⁺.
Predicted Isotopic Distribution for the [M+H]⁺ Ion of C₇H₆BrClO:
| Ion | m/z (Calculated) | Relative Abundance | Isotopic Composition |
| [M+H]⁺ | 220.9363 | 100.0% | ⁷⁹Br, ³⁵Cl |
| [M+2+H]⁺ | 222.9343 | 130.4% | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |
| [M+4+H]⁺ | 224.9322 | 32.4% | ⁸¹Br, ³⁷Cl |
Note: Data derived from theoretical predictions consistent with information available from sources like PubChem.[1]
Diagram 2: Logical Relationship of MS Isotopic Peaks
Caption: The characteristic M, M+2, M+4 isotopic pattern generated by one Br and one Cl atom.
Definitive Connectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity and substitution pattern of a molecule in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural assignment.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For (4-Bromo-2-chlorophenyl)methanol, the key diagnostic signals are in the aromatic region.
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Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted pattern gives rise to three distinct aromatic protons.
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H6: Expected to be a doublet (d), coupled only to H5. Its chemical shift will be downfield due to the proximity of the electron-withdrawing chlorine atom.
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H5: Expected to be a doublet of doublets (dd), coupled to both H6 and H3.
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H3: Expected to be a doublet (d), coupled only to H5.
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Methylene Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and appear as a singlet. In very pure, dry solvents, coupling to the hydroxyl proton may be observed, resulting in a doublet.
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Hydroxyl Proton (-OH, variable): Appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment can be performed to confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
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Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbons directly attached to the halogens (C-Cl and C-Br) can be identified by their characteristic chemical shifts and reduced peak intensity.
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Methylene Carbon (-CH₂OH, δ ~60-65 ppm): One signal in the aliphatic region confirms the presence of the benzylic alcohol carbon.
2D NMR (COSY & HSQC): Unambiguous Assignment
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COSY (Correlation Spectroscopy): Creates cross-peaks between protons that are coupled to each other. This experiment would definitively link H6 to H5, and H5 to H3, confirming their positions on the ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons (C3, C5, C6) and the methylene carbon.
Functional Group Verification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Table 2: Characteristic FTIR Absorption Bands for (4-Bromo-2-chlorophenyl)methanol
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity | Functional Group Confirmed |
| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Methylene (-CH₂) |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Aromatic Ring |
| C-O Stretch | 1260 - 1000 | Strong | Primary Alcohol |
| C-Cl Stretch | 850 - 750 | Strong | Chloro-substituent |
| C-Br Stretch | 680 - 515 | Strong | Bromo-substituent |
Part 3: The Gold Standard: X-ray Crystallography
For absolute proof of structure, particularly the conformation in the solid state, single-crystal X-ray crystallography is the definitive method.[3] While not typically employed for routine intermediate analysis due to the requirement of high-quality crystals, it provides an unambiguous 3D map of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[3] Should any ambiguity remain after spectroscopic analysis, or if the solid-state structure is of particular interest for process development, this technique provides the final, authoritative answer.
Conclusion: A Triad of Analytical Certainty
The structural analysis of (4-Bromo-2-chlorophenyl)methanol is a case study in building analytical certainty through a multi-technique approach. The triad of chromatography , mass spectrometry , and NMR spectroscopy forms a robust and self-validating workflow. HPLC establishes the purity of the analyte being studied. Mass spectrometry confirms the elemental composition and provides a unique isotopic signature. Finally, NMR spectroscopy delivers the definitive blueprint of atomic connectivity, unambiguously confirming the 1,2,4-substitution pattern that defines the molecule's identity. Complemented by FTIR for functional group verification, this comprehensive strategy ensures that the material proceeding to the next stage of synthesis is precisely the molecule it is intended to be, upholding the principles of quality and safety that are paramount in pharmaceutical development.
References
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Khan Academy. (2013). Halogenation | Aromatic compounds | Organic chemistry. YouTube. Available at: [Link]
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Science.gov. halogenated aromatic compounds: Topics by Science.gov. Available at: [Link]
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PubChem. (4-bromo-2-chlorophenyl)methanol (C7H6BrClO). PubChemLite. Available at: [Link]
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Supporting Information. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. Available at: [Link]
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NIST. Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
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NIH. (2025). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. PMC. Available at: [Link]
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NIH. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
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NIH. (2011). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
